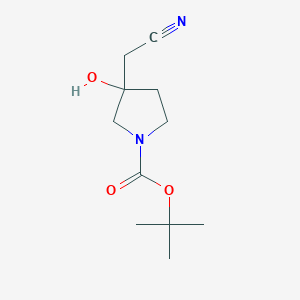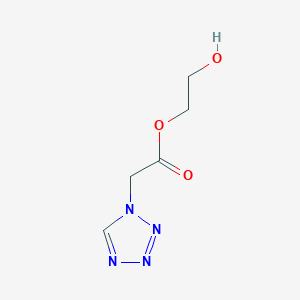
5-Hydroxythiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxythiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a hydroxyl group at the 5-position and a cyano group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxythiophene-3-carbonitrile can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxythiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of thiophene-3-carbonitrile-5-one.
Reduction: Formation of 5-hydroxythiophene-3-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxythiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5-Hydroxythiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups contribute to its reactivity and binding affinity with biological molecules. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its unique structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitrile: Similar structure with an amino group instead of a hydroxyl group.
Thiophene-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Benzofuran-thieno[3,2-b]indole derivatives: More complex structures with additional fused rings, used in organic electronics.
Uniqueness
5-Hydroxythiophene-3-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which enhance its reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H3NOS |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
5-hydroxythiophene-3-carbonitrile |
InChI |
InChI=1S/C5H3NOS/c6-2-4-1-5(7)8-3-4/h1,3,7H |
InChI Key |
VDRDWIIADXOYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)







![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

